molecular formula C18H22N2O B4892989 N-cyclooctyl-2-quinolinecarboxamide

N-cyclooctyl-2-quinolinecarboxamide

Cat. No. B4892989
M. Wt: 282.4 g/mol
InChI Key: JDPXMIDJUHRYMD-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-quinolinecarboxamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. The AMPA receptors are responsible for mediating fast synaptic transmission in the central nervous system, and their modulation can lead to improvement in cognitive functions such as memory and learning.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-quinolinecarboxamide involves its modulation of the AMPA receptors in the brain. By binding to a specific site on the receptor, N-cyclooctyl-2-quinolinecarboxamide enhances the activity of the receptor and increases the flow of calcium ions into the neuron, leading to improved synaptic transmission. This increased activity of the AMPA receptor is thought to underlie the cognitive-enhancing effects of N-cyclooctyl-2-quinolinecarboxamide.
Biochemical and Physiological Effects:
N-cyclooctyl-2-quinolinecarboxamide has been shown to have several biochemical and physiological effects in the brain. In addition to its modulation of the AMPA receptor, N-cyclooctyl-2-quinolinecarboxamide has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the prefrontal cortex, which are neurotransmitters involved in cognitive functions. N-cyclooctyl-2-quinolinecarboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-2-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is its ability to improve cognitive functions in animal models, which makes it a useful tool for studying the neural mechanisms underlying cognition. Another advantage is its specificity for the AMPA receptor, which allows for selective modulation of this receptor without affecting other neurotransmitter systems. However, one limitation is its relatively short half-life, which requires frequent dosing in animal experiments. Another limitation is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-cyclooctyl-2-quinolinecarboxamide. One direction is to further elucidate its mechanism of action, including its effects on downstream signaling pathways and gene expression. Another direction is to explore its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, there is a need for more studies on the safety and efficacy of N-cyclooctyl-2-quinolinecarboxamide in humans, including long-term studies and studies in patient populations. Finally, there is a need for the development of more potent and selective ampakines that can be used as cognitive enhancers.

Synthesis Methods

The synthesis of N-cyclooctyl-2-quinolinecarboxamide involves several steps, starting with the reaction of 2-aminobenzoic acid with cyclooctanone to form the corresponding amide. This intermediate is then subjected to a series of reactions, including oxidation, cyclization, and reduction, to yield the final product. The synthesis of N-cyclooctyl-2-quinolinecarboxamide is a complex process that requires specialized expertise and equipment, and it has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

N-cyclooctyl-2-quinolinecarboxamide has been extensively studied for its potential as a cognitive enhancer, and several preclinical and clinical studies have been conducted to evaluate its efficacy and safety. In preclinical studies, N-cyclooctyl-2-quinolinecarboxamide has been shown to improve cognitive functions in animal models of aging, Alzheimer's disease, and schizophrenia. In clinical studies, N-cyclooctyl-2-quinolinecarboxamide has been shown to improve working memory, attention, and alertness in healthy volunteers and patients with mild cognitive impairment.

properties

IUPAC Name

N-cyclooctylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(19-15-9-4-2-1-3-5-10-15)17-13-12-14-8-6-7-11-16(14)20-17/h6-8,11-13,15H,1-5,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPXMIDJUHRYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctylquinoline-2-carboxamide

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